molecular formula C10H8FNO3 B1453333 (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 915922-16-6

(6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Cat. No. B1453333
M. Wt: 209.17 g/mol
InChI Key: KKGBSHPZFPPKHD-UHFFFAOYSA-N
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Description

“(6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” is a fluorinated building block with the empirical formula C10H8FNO3 . It has a molecular weight of 209.17 . This compound is a useful research chemical .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C1NC2=CC(F)=CC=C2C1CC(O)=O . The InChI is 1S/C10H8FNO3/c11-5-1-2-6-7(4-9(13)14)10(15)12-8(6)3-5/h1-3,7H,4H2,(H,12,15)(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a solid . It has a LogP value of 1.47410 . It has a topological polar surface area of 66.4 . It has 2 rotatable bonds .

Scientific Research Applications

Metabolic Oxidation Studies

Research has been conducted on the metabolic oxidation of similar compounds to (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. For instance, a study on the CRTh2 antagonist Setipiprant, which is structurally related, helped understand the regio- and enantioselectivity of metabolic oxidation processes (Risch et al., 2015).

Catalytic Activity in Synthesis

The catalytic activity of nickel ferrite nanoparticles was studied in the synthesis of derivatives involving similar fluoro-indole compounds. This research contributes to understanding the synthesis process of complex molecules like (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (Rao et al., 2019).

Reaction Studies

A study on the reaction of 2-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acids esters with phenylhydrazine revealed insights into the regioselective addition processes. This research could be relevant for understanding the chemical behavior of compounds like (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (Koz’minykh et al., 2007).

Fluoroacetylation of Indoles

The fluoroacetylation of indoles, using fluorinated acetic acids, offers insights into the synthesis of diverse fluoromethyl indol-3-yl ketones. This research could be pertinent for understanding the fluoroacetylation aspects of (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (Yao et al., 2016).

Synthesis of Complex Molecules

Investigations into the synthesis of complex molecules, such as the reaction of (E)-(2-oxo-1,2-dihydroindol-3-ylidene)acetic acid esters with methyl ethyl ketone, provide valuable insights. Such studies can enhance our understanding of the synthetic pathways relevant to compounds like (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (El-Samahy, 2005).

Crystal Structure Studies

Crystal structure studies, like the one conducted on Fluroxypyr, provide key insights into the structural aspects of fluoro-acid compounds. This knowledge is crucial for understanding the structure and potential applications of (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (Park et al., 2016).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements include P301 + P310 .

properties

IUPAC Name

2-(6-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-5-1-2-6-7(4-9(13)14)10(15)12-8(6)3-5/h1-3,7H,4H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGBSHPZFPPKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679771
Record name (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

CAS RN

915922-16-6
Record name (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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